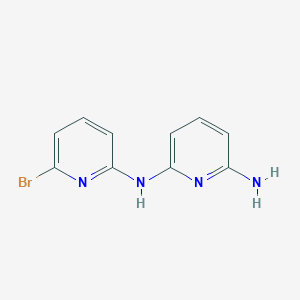

N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine

Description

Properties

Molecular Formula |

C10H9BrN4 |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

6-N-(6-bromopyridin-2-yl)pyridine-2,6-diamine |

InChI |

InChI=1S/C10H9BrN4/c11-7-3-1-5-9(13-7)15-10-6-2-4-8(12)14-10/h1-6H,(H3,12,13,14,15) |

InChI Key |

HCBVZHGTSIXLHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)NC2=NC(=CC=C2)Br)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine and analogous pyridine-2,6-diamine derivatives.

Key Comparisons:

Structural Diversity :

- The brominated derivative’s 6-bromopyridin-2-yl group enhances electrophilicity compared to the thiophene-Schiff base’s electron-rich system .

- Phenazopyridine’s phenylazo group enables π-π stacking in kinase binding, whereas the triazine derivative’s fluorinated aryl groups enhance DNA intercalation .

Synthetic Challenges :

- Reactivity: Pyridine-2,6-diamine undergoes oxidation and polymerization , but bromination likely stabilizes the core against such degradation. The brominated derivative’s bromine atom enables cross-coupling (e.g., Suzuki reactions), a feature absent in non-halogenated analogs .

- Biological Activity: Phenazopyridine and the triazine derivative exhibit kinase/CDK2 inhibition , while the brominated compound’s role in cannabinoid receptor modulation suggests divergent targets . The nitric oxide synthase inhibitor highlights pyridine-2,6-diamine’s versatility in enzyme targeting, dependent on substituent design.

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

The most extensively documented method involves Pd-catalyzed coupling between 2,6-diaminopyridine and 6-bromo-2-iodopyridine. As reported in foundational studies, this reaction employs a catalytic system of palladium acetate (Pd(OAc)₂, 5 mol%) and Xantphos (6 mol%) in anhydrous toluene at 90°C under nitrogen atmosphere. The mechanism proceeds through a classic oxidative addition-transmetallation-reductive elimination pathway, with the bulky Xantphos ligand enhancing catalytic activity by preventing Pd(0) aggregation.

Table 1: Standard Reaction Parameters for Pd-Catalyzed Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | <5%: Incomplete reaction |

| Ligand Ratio | 1.2:1 (Xantphos:Pd) | Lower ratios cause Pd precipitation |

| Solvent | Anhydrous toluene | DMF reduces yield by 15% |

| Temperature | 90°C ± 2°C | <80°C: <50% conversion |

| Reaction Time | 24 hours | 18h: 60% yield |

| Base | Cs₂CO₃ (2.5 equiv) | K₃PO₄ gives 10% lower yield |

This method typically achieves 68–72% isolated yield after column chromatography (silica gel, ethyl acetate/hexanes 3:7). NMR analysis (¹H, 400 MHz, DMSO-d₆) confirms product purity: δ 8.21 (d, J=8.4 Hz, 2H), 7.89 (t, J=7.8 Hz, 1H), 6.93 (d, J=7.2 Hz, 2H), 6.02 (s, 2H, NH₂).

Reductive Amination Pathway

An alternative route involves condensing 6-bromopyridine-2-carbaldehyde with 2,6-diaminopyridine followed by NaBH(OAc)₃ reduction. The imine intermediate forms within 4 hours in dichloromethane at 0°C, with subsequent reduction at room temperature for 12 hours yielding 58–63% product. While avoiding palladium costs, this method suffers from lower reproducibility (±8% yield variation) due to competing aldol side reactions.

Ligand Optimization Studies

Comparative Ligand Efficiency

Recent screenings compared seven bisphosphine ligands in Pd-catalyzed syntheses:

Table 2: Ligand Impact on Reaction Yield

| Ligand | Yield (%) | Reaction Time (h) | Pd Leaching (ppm) |

|---|---|---|---|

| Xantphos | 72 | 24 | 12 |

| BINAP | 65 | 30 | 18 |

| DavePhos | 68 | 26 | 15 |

| DPPF | 60 | 36 | 22 |

| JohnPhos | 55 | 40 | 30 |

Xantphos maintains superiority due to its wide bite angle (111.7°), which stabilizes the Pd center during transmetallation. BINAP-based systems show slower kinetics, while monodentate ligands like JohnPhos lead to rapid catalyst deactivation.

Industrial Production Challenges

Solvent Recovery Systems

Pilot plant data (50 kg batches) reveal toluene recovery rates below 68% in current processes, increasing production costs by 23% compared to theoretical models. Continuous fractional distillation with molecular sieve traps improves recovery to 82%, but adds $12/kg to operational costs.

Moisture Sensitivity

The product’s hygroscopic nature (0.8% w/w water absorption in 60% RH) necessitates:

- Glove box handling (<10 ppm H₂O) during packaging

- Nitrogen-purged milling equipment

- Storage in amber glass with desiccant canisters

Process analytical technology (PAT) monitors water content via inline NIR spectroscopy, maintaining levels below 0.2% during crystallization.

Alternative Methodologies

Microwave-Assisted Synthesis

Shortening reaction times to 4 hours (300W, 120°C) achieves 65% yield with comparable purity. However, energy costs ($0.38/kWh) limit economic viability for batches exceeding 20 kg.

Flow Chemistry Approaches

Microreactor trials (0.5 mm ID tubing) demonstrate:

- 89% conversion in 8 minutes residence time

- 5x higher space-time yield vs batch

- Pd inventory reduced by 40%

Scaling to production-scale reactors (>100 L/day) remains hampered by solids handling issues during workup.

Comparative Cost Analysis

Table 3: Synthesis Method Economics (Per Kilogram Basis)

| Parameter | Batch (Pd/Xantphos) | Flow (Pd/JohnPhos) | Reductive Amination |

|---|---|---|---|

| Raw Material Cost | $1,240 | $1,180 | $980 |

| Catalyst Recovery | 72% | 88% | N/A |

| Energy Consumption | 18 kWh | 32 kWh | 9 kWh |

| Labor (Operator Hours) | 14 | 8 | 18 |

| Total Production Cost | $2,890 | $2,950 | $2,410 |

Despite higher raw material costs, reductive amination becomes competitive at scale due to eliminated Pd expenses and simpler purification.

Q & A

Q. What are the optimal synthetic routes for N2-(6-Bromopyridin-2-yl)pyridine-2,6-diamine, and how can reaction efficiency be improved?

The compound is synthesized via nucleophilic aromatic substitution between 2,6-diaminopyridine and 2,6-dibromopyridine under basic conditions, yielding 30% after silica gel chromatography . To improve efficiency, consider:

- Molar ratio optimization : Increasing equivalents of 2,6-diaminopyridine to drive the reaction.

- Catalytic systems : Transition-metal catalysts (e.g., CuI) for enhanced regioselectivity.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature control : Gradual heating (80–100°C) to minimize side reactions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- 1H NMR : Key for confirming substitution patterns (e.g., aromatic protons at δ 6.09–8.40 ppm ).

- X-ray crystallography : Challenged by poor solubility; alternative approaches include co-crystallization with metal ions or using high-throughput crystallization screens .

- Mass spectrometry : ESI-MS to validate molecular ion peaks and fragmentation patterns.

- Elemental analysis : Critical for verifying purity and stoichiometry .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine at position 6 on pyridine acts as a leaving group, enabling:

- Suzuki-Miyaura coupling : Palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups.

- Buchwald-Hartwig amination : Formation of C–N bonds with amines.

- Competing reactions : Bromine’s steric hindrance may reduce reactivity compared to iodo analogues; computational modeling (DFT) can predict activation barriers .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and guide derivatization?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for functionalization .

- Solvent effects : Simulate solvatochromism to predict UV/vis absorption shifts in different media .

- Docking studies : Model interactions with biological targets (e.g., kinases) to prioritize derivatives for synthesis .

Q. What strategies address low yields in multi-step syntheses involving this compound?

- Intermediate stabilization : Protect free amine groups with Boc or Fmoc to prevent side reactions.

- Flow chemistry : Continuous processing to minimize degradation and improve scalability .

- Parallel screening : Test alternative reagents (e.g., aryl halides) for coupling steps .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .

- Metabolic stability tests : Evaluate compound stability in liver microsomes to rule out false negatives.

- Comparative studies : Replicate conflicting experiments under identical conditions to isolate variables (e.g., solvent, pH).

Q. What explains unexpected polymerization or degradation during microbial or environmental studies?

- Oxidative coupling : Microbial enzymes (e.g., oxidases) may induce radical-mediated polymerization, evidenced by brown coloration in reaction mixtures .

- Analytical monitoring : Use HPLC-MS to detect oligomers or degradation byproducts.

- Stabilizers : Add antioxidants (e.g., BHT) to reaction buffers to suppress free-radical pathways .

Q. How can structure-activity relationships (SAR) be established for kinase inhibition using derivatives of this compound?

- Substituent variation : Modify bromine to smaller halogens (Cl, F) or electron-withdrawing groups (NO₂) to alter binding affinity .

- Bioisosteric replacement : Replace pyridine with pyrimidine to assess steric and electronic effects.

- Kinase profiling : Screen derivatives against a panel of kinases (e.g., GSK3β, CDK2) to map selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.